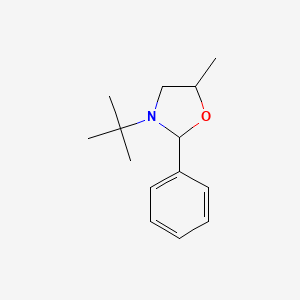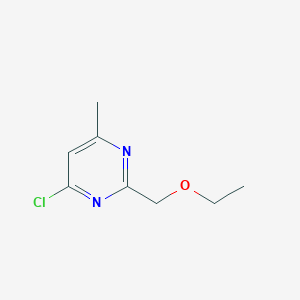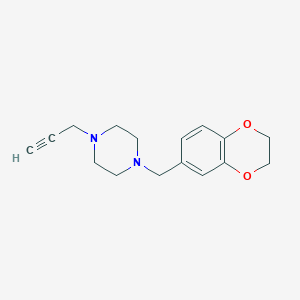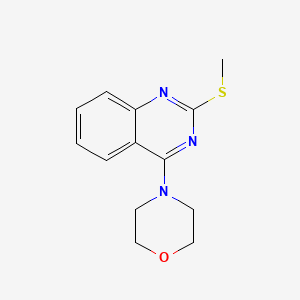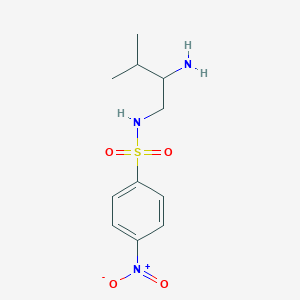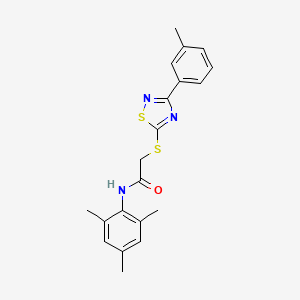
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as Cilnidipine, is a dihydropyridine calcium channel blocker. It is used for the treatment of hypertension and angina pectoris. Cilnidipine has a unique mechanism of action compared to other calcium channel blockers, making it a promising drug for the treatment of hypertension.
Mécanisme D'action
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide blocks both L-type and N-type calcium channels. L-type calcium channels are responsible for the contraction of smooth muscle cells in the blood vessels, while N-type calcium channels are responsible for the release of neurotransmitters such as norepinephrine. By blocking both types of calcium channels, cilnidipine reduces the contraction of smooth muscle cells and the release of neurotransmitters, resulting in a reduction in blood pressure.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to have several biochemical and physiological effects. It reduces the contractility of vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide also reduces the release of neurotransmitters such as norepinephrine, resulting in a reduction in sympathetic nervous system activity. Additionally, cilnidipine has been found to have antioxidant properties, reducing oxidative stress in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action compared to other calcium channel blockers, making it a promising drug for the treatment of hypertension. It has also been extensively studied, with a large body of research supporting its efficacy and safety. However, there are also limitations to using cilnidipine in lab experiments. It may have off-target effects that could complicate the interpretation of results. Additionally, the synthesis of cilnidipine is complex and may be difficult to reproduce in a lab setting.
Orientations Futures
There are several future directions for research on cilnidipine. One area of interest is its potential use in the treatment of other cardiovascular diseases such as angina pectoris and heart failure. Another area of interest is its potential use in combination with other drugs for the treatment of hypertension. Additionally, there is a need for further research on the long-term safety and efficacy of cilnidipine.
Méthodes De Synthèse
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is synthesized by reacting 2-chloro-5-nitrobenzoic acid with 3-methoxypropionitrile to form 2-chloro-5-nitrobenzyl 3-methoxypropionate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is reacted with methyl acetoacetate to form 2-chloro-5-(methylamino)benzyl 3-methoxypropionate. The final step involves cyclization of the compound using sodium methoxide to form cilnidipine.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential use in the treatment of hypertension. It has been found to have a unique mechanism of action, blocking both L-type and N-type calcium channels. This makes it more effective in reducing blood pressure compared to other calcium channel blockers. N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has also been studied for its potential use in the treatment of other cardiovascular diseases such as angina pectoris and heart failure.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-17-8-9(12(20-2)7-13(17)18)14(19)16-11-6-4-3-5-10(11)15/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOMYRSLEJUTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
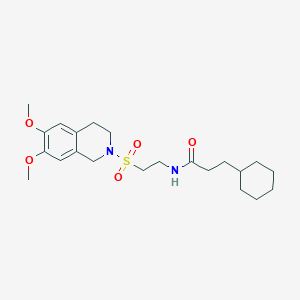
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2911657.png)
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2911658.png)

